molecular formula C15H12O2 B192222 Pterocarpan CAS No. 2035-50-9

Pterocarpan

Cat. No. B192222
CAS RN: 2035-50-9
M. Wt: 224.25 g/mol
InChI Key: LZEPVVDVBJUKSG-UHFFFAOYSA-N
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Description

Pterocarpan is a type of organic compound that belongs to the class of phytoalexins. It is synthesized by plants in response to various biotic and abiotic stresses, such as infection by pathogens or exposure to UV radiation. Pterocarpans have been found to possess various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. In recent years, there has been a growing interest in the synthesis and application of pterocarpans in scientific research.

Scientific Research Applications

Pterocarpans as Protective Active Substances in Plants

Pterocarpans, primarily found in the Fabaceae family, are known for their protective properties as part of the chemical defense system in plants. They demonstrate a range of activities including anti-microbial, anti-tumor, antioxidant, insecticidal, and anti-inflammatory properties. Their structure-activity relationship has been a focus of research, emphasizing the importance of studying and utilizing Leguminosae plant resources rich in pterocarpans (Xin Huang, 2021).

Pterocarpans in Metabolic Syndrome Management

Pterocarpans have been studied for their effects on metabolic syndrome, specifically in overweight and obese individuals. A study involving pterocarpan-high soybean leaf extract showed significant improvements in blood glucose and lipid levels, along with reduced inflammation-related gene expression, without altering body weight or BMI (Ri Ryu et al., 2016).

Anti-Cancer Properties of Pterocarpans

Pterocarpans exhibit potent cytotoxic activity against various tumor cell lines. Studies have shown that certain pterocarpans, like 2,3,9-trimethoxypterocarpan, induce tumor cell death through persistent mitotic arrest during prometaphase in breast cancer cell lines (G. Militão et al., 2014).

Pterocarpans as Lead Molecules for Pharmacological Properties

Pterocarpans have been isolated from various natural sources and show a broad range of biological activities including anti-microbial, anti-cancerous, anti-inflammatory, and anti-malarial activities. Their potential as lead molecules for various therapeutic applications has been a significant area of research (C. Selvam et al., 2017).

Synthesis of Trans-Pterocarpans

Research into the synthesis of trans-pterocarpans, which are not naturally occurring isoflavonoids, has been conducted to explore their potential increased steroidal activity compared to cis-pterocarpans. This synthetic approach focuses on creating molecules with specific stereochemical properties (Michael K. Bates et al., 2016).

Role in Biosynthesis of Phytoalexins

The role of pterocarpan in the biosynthesis of leguminous phytoalexins has been a critical area of research. The identification of enzymes responsible for the biosynthesis of pterocarpans, like the 2′-hydroxyisoflavanol 4,2′-dehydratase, is vital for understanding their antimicrobial activity (K. Uchida et al., 2017).

properties

CAS RN

2035-50-9

Product Name

Pterocarpan

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

InChI

InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2

InChI Key

LZEPVVDVBJUKSG-UHFFFAOYSA-N

SMILES

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24

Canonical SMILES

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24

synonyms

(-)-Pterocarpan;  Chromanocoumarane

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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